2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid
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Overview
Description
2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is a synthetic organic compound with the molecular formula C14H14O5. It is characterized by the presence of a chromen-2-one (coumarin) core structure, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylcoumarin, which is reacted with an appropriate alkylating agent to introduce the propanoic acid moiety.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Scientific Research Applications
2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid can be compared with other similar compounds, such as:
Coumethoxystrobin: This compound has a similar chromen-2-one core structure but differs in its functional groups and applications.
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid: This compound also contains a chromen-2-one core but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2S)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-8-9(2)17(22)24-14-7-12(5-6-13(8)14)23-11(4)15(19)18-10(3)16(20)21/h5-7,10-11H,1-4H3,(H,18,19)(H,20,21)/t10-,11?/m0/s1 |
InChI Key |
RXBKJGSJHGUFCN-VUWPPUDQSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
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